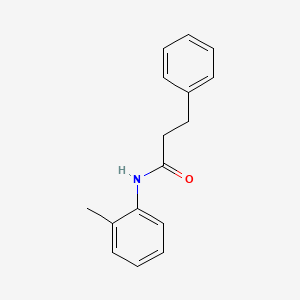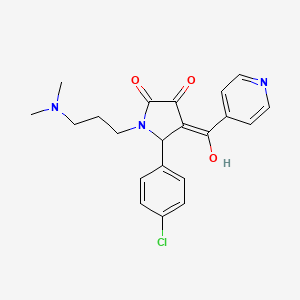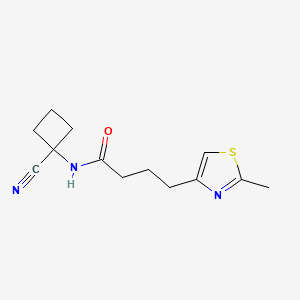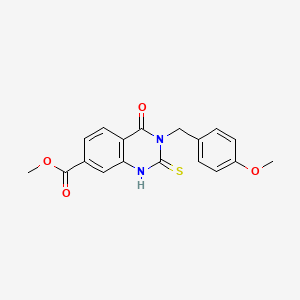
3-phenyl-N-(o-tolyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-phenyl-N-(o-tolyl)propanamide is an organic compound with the molecular formula C₁₆H₁₇NO It is a derivative of propanamide, where the amide nitrogen is substituted with a phenyl group and an ortho-tolyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-N-(o-tolyl)propanamide typically involves the reaction of 3-phenylpropanoic acid with o-toluidine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an inert solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of automated systems for reagent addition and product separation further enhances the efficiency of the process.
化学反应分析
Types of Reactions
3-phenyl-N-(o-tolyl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction of the amide group can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration, bromine in the presence of a catalyst for halogenation.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Amines.
Substitution: Nitro derivatives, halogenated compounds.
科学研究应用
3-phenyl-N-(o-tolyl)propanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of polymers and resins.
作用机制
The mechanism of action of 3-phenyl-N-(o-tolyl)propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
N-phenylpropanamide: Lacks the ortho-tolyl group, making it less sterically hindered.
N-(2-methylphenyl)propanamide: Similar structure but with different substitution patterns on the aromatic ring.
N-(p-tolyl)propanamide: Para-substituted analog with different electronic and steric properties.
Uniqueness
3-phenyl-N-(o-tolyl)propanamide is unique due to the presence of both phenyl and ortho-tolyl groups, which confer distinct steric and electronic characteristics. These features influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.
属性
IUPAC Name |
N-(2-methylphenyl)-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO/c1-13-7-5-6-10-15(13)17-16(18)12-11-14-8-3-2-4-9-14/h2-10H,11-12H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHPGZIIDHCKWAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(2E)-2-[3,5-dibromo-4-(prop-2-en-1-yloxy)benzylidene]hydrazinecarboximidamide](/img/structure/B2686460.png)
![({2-Hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}carbamoyl)methyl acetate](/img/structure/B2686464.png)
![4-[4-(2,5-dimethylphenyl)piperazin-1-yl]-6-methoxy-3-(4-methylbenzenesulfonyl)quinoline](/img/structure/B2686465.png)
![N-(3-chloro-4-methylphenyl)-2-[(1-oxo-2-propyl-1,2-dihydroisoquinolin-5-yl)oxy]acetamide](/img/structure/B2686466.png)
![tert-butyl 2-[(Z)-N'-hydroxycarbamimidoyl]azetidine-1-carboxylate](/img/structure/B2686468.png)
![(2E)-3-[(5-chloro-2-methylphenyl)amino]-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2686469.png)




![7-[1-(4-Methylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2686478.png)
![3-{1-[(3-Fluorophenyl)sulfonyl]-4-piperidyl}propanoic acid](/img/structure/B2686479.png)
![Methyl 3-[(cyclopropylamino)methyl]-4-hydroxybenzoate](/img/structure/B2686480.png)
![(3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone](/img/structure/B2686481.png)
